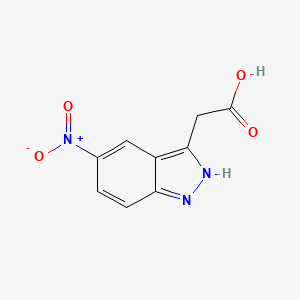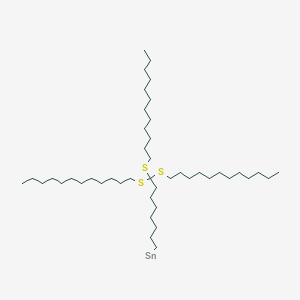
2-Buten-1-amine, 3-chloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Buten-1-amine, 3-chloro- is an organic compound with the molecular formula C4H8ClN It is a derivative of butene, where the amine group is attached to the first carbon and a chlorine atom is attached to the third carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Buten-1-amine, 3-chloro- can be achieved through several methods. One common approach involves the reaction of 3-chloro-2-buten-1-ol with ammonia or an amine under specific conditions. For instance, 3-chloro-2-buten-1-ol can be reacted with a solution of sodium amide in liquid ammonia, followed by the addition of ammonium chloride .
Industrial Production Methods
Industrial production of 2-Buten-1-amine, 3-chloro- typically involves large-scale chemical reactions under controlled conditions. The process may include the use of catalysts and specific reaction environments to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Buten-1-amine, 3-chloro- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions or other amines.
Addition Reactions: The double bond in the butene moiety can participate in addition reactions with halogens or hydrogen halides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or other nucleophiles in an aqueous or alcoholic medium.
Addition: Halogens (e.g., bromine) or hydrogen halides (e.g., hydrochloric acid) under controlled temperatures.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products
Substitution: Formation of amines or alcohols depending on the nucleophile used.
Addition: Formation of dihalides or halohydrins.
Oxidation/Reduction: Formation of corresponding alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
2-Buten-1-amine, 3-chloro- has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Proteomics Research: Its derivatives are used to improve detection in ELISA titrations by reducing non-specific associations.
Medicinal Chemistry:
Industrial Chemistry: Used in the production of various chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Buten-1-amine, 3-chloro- involves its reactive functional groups. The amine group can participate in nucleophilic substitution reactions, while the double bond can undergo addition reactions. These reactions are facilitated by the presence of the chlorine atom, which acts as a leaving group in substitution reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-2-buten-1-ol: Similar structure but with a hydroxyl group instead of an amine.
2-Buten-1-amine: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
3-Chloro-1-butene: Similar structure but lacks the amine group.
Uniqueness
2-Buten-1-amine, 3-chloro- is unique due to the presence of both an amine group and a chlorine atom, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in organic synthesis and research applications.
Eigenschaften
IUPAC Name |
3-chlorobut-2-en-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClN/c1-4(5)2-3-6/h2H,3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKKBTAMRLCIUDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCN)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50395453 |
Source


|
| Record name | 2-Buten-1-amine, 3-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50395453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
44391-38-0 |
Source


|
| Record name | 2-Buten-1-amine, 3-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50395453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{2-[(4-Chlorophenyl)sulfanyl]-4-methoxyphenyl}methanol](/img/structure/B14648827.png)

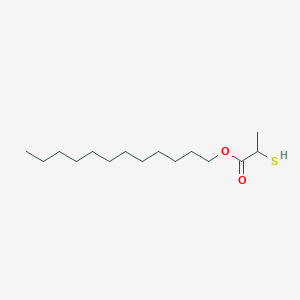
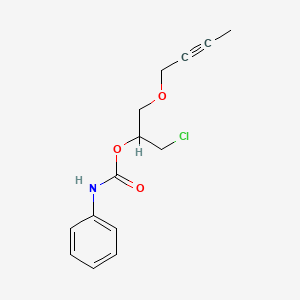
![N-[3-[2-(2-ethoxyethoxy)ethoxy]propyl]-8-[3-[(3-pentylthiiran-2-yl)methyl]thiiran-2-yl]octanamide](/img/structure/B14648848.png)
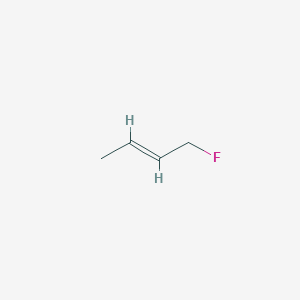
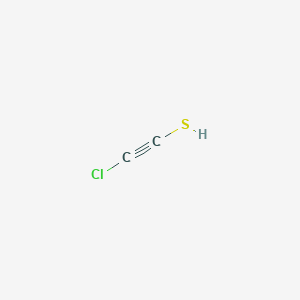
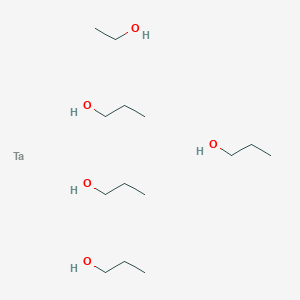
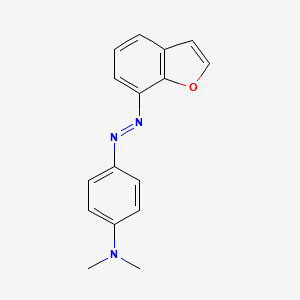
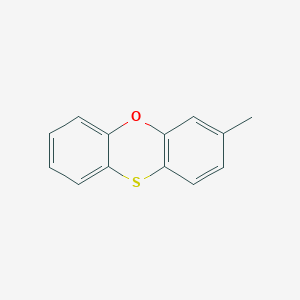
![[Hept-1-yn-4-yloxy(diphenyl)methyl]benzene](/img/structure/B14648891.png)
